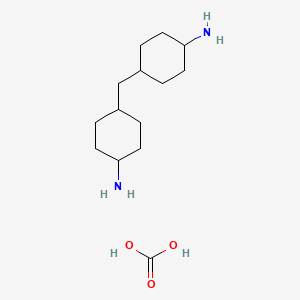

4,4'-Diaminodicyclohexylmethane carbonate

Übersicht

Beschreibung

4,4’-Diaminodicyclohexylmethane carbonate: is an organic compound with the formula CH₂(C₆H₁₀NH₂)₂. It is classified as a diamine and is commonly used in the epoxy industry as a curing agent for epoxy resins . This compound is also known for its application in producing diisocyanates, which are precursors to polyurethanes . The compound is typically a colorless solid but can appear yellowish and oily in some samples .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4,4’-Diaminodicyclohexylmethane carbonate is produced by the hydrogenation of methylenedianiline . The hydrogenation process involves the use of hydrogen gas and a catalyst, typically platinum, under specific conditions of temperature and pressure . The reaction yields a mixture of three isomers: trans-trans, cis-trans, and a small amount of cis-cis .

Industrial Production Methods: In industrial settings, the production of 4,4’-Diaminodicyclohexylmethane carbonate involves the hydrogenation of methylenedianiline at temperatures ranging from 100-110°C . The process is optimized to produce a high yield of the desired isomers, particularly the trans-trans isomer .

Analyse Chemischer Reaktionen

Types of Reactions: 4,4’-Diaminodicyclohexylmethane carbonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly with halogenated compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenated compounds like alkyl halides are used under basic conditions.

Major Products:

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Substituted cyclohexylamines.

Wissenschaftliche Forschungsanwendungen

4,4’-Diaminodicyclohexylmethane carbonate has a wide range of applications in scientific research and industry:

Wirkmechanismus

The mechanism of action of 4,4’-Diaminodicyclohexylmethane carbonate involves its ability to act as a curing agent for epoxy resins. The compound reacts with epoxy groups to form cross-linked networks, enhancing the mechanical and thermal properties of the resulting material . The molecular targets include the epoxy groups in the resin, and the pathways involved are primarily nucleophilic addition reactions .

Vergleich Mit ähnlichen Verbindungen

- 1,3-Bis(aminomethyl)cyclohexane (1,3-BAC)

- Isophorone diamine (IPDA)

- Meta-xylylenediamine (MXDA)

Comparison: 4,4’-Diaminodicyclohexylmethane carbonate is unique in its ability to provide a long pot life and excellent color stability in epoxy formulations . Compared to 1,3-Bis(aminomethyl)cyclohexane, it offers better temperature resistance and moisture resistance . Isophorone diamine is known for its high reactivity, but 4,4’-Diaminodicyclohexylmethane carbonate provides better adhesion on metal substrates . Meta-xylylenediamine offers good mechanical properties, but 4,4’-Diaminodicyclohexylmethane carbonate excels in chemical resistance and color stability .

Biologische Aktivität

4,4'-Diaminodicyclohexylmethane carbonate (DDC) is a compound that has garnered attention in the field of medicinal chemistry and materials science due to its potential biological activities. This article reviews the biological activity of DDC, focusing on its antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes two amine groups and a carbonate moiety. This configuration is thought to contribute to its biological activity, particularly in interactions with various biological targets.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of DDC and related compounds. The following table summarizes key findings from various research articles regarding the antibacterial efficacy of DDC:

| Compound | Target Bacteria | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4,4'-Diaminodicyclohexylmethane | Staphylococcus aureus | 250 | |

| Pseudomonas aeruginosa | 500 | ||

| Bacillus subtilis | 125 | ||

| Micrococcus luteus | 125 |

The antibacterial activity of DDC has been attributed to several mechanisms:

- Cell Membrane Disruption : DDC interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis.

- Inhibition of Protein Synthesis : It may interfere with ribosomal function, thereby inhibiting protein synthesis in susceptible bacteria.

- Biofilm Disruption : Some studies suggest that DDC can disrupt biofilms formed by bacteria, making them more susceptible to antibiotic treatment.

Study on Antibacterial Efficacy

A significant study conducted by the Mohammadi-Khanaposhtani group explored the antibacterial activity of DDC derivatives against various strains of bacteria. The study found that certain derivatives exhibited potent activity against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentrations (MICs) were notably lower than those of traditional antibiotics, suggesting that DDC could serve as a lead compound for developing new antibacterial agents .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between DDC and bacterial targets. These studies indicated that DDC forms stable complexes with key proteins involved in bacterial survival and replication. The binding affinities observed were significant enough to warrant further investigation into DDC as a potential therapeutic agent .

Research Findings

Recent literature has highlighted several important findings regarding the biological activity of DDC:

- In Vitro Studies : In vitro assays have demonstrated that DDC exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness against multi-drug resistant strains is particularly noteworthy .

- Synergistic Effects : When combined with other antibiotics, DDC has shown synergistic effects, enhancing the overall antibacterial efficacy. This combination therapy could be crucial in overcoming antibiotic resistance .

- Safety Profile : Preliminary toxicity assessments indicate that DDC has a favorable safety profile compared to conventional antibiotics, making it a promising candidate for further development .

Eigenschaften

IUPAC Name |

4-[(4-aminocyclohexyl)methyl]cyclohexan-1-amine;carbonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2.CH2O3/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11;2-1(3)4/h10-13H,1-9,14-15H2;(H2,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZNROHDEKMCOII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC2CCC(CC2)N)N.C(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191304 | |

| Record name | 4,4'-Diaminodicyclohexylmethane carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37872-62-1 | |

| Record name | 4,4'-Diaminodicyclohexylmethane carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037872621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Diaminodicyclohexylmethane carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.